molecular formula C16H11NO4 B15222795 (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one

Cat. No.: B15222795
M. Wt: 281.26 g/mol
InChI Key: KICNGTSGLUFGHH-INIZCTEOSA-N
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Description

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of a benzofuran and an indolinone moiety connected through a spiro linkage The presence of the dioxolo group adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the benzofuran and indolinone moieties through a spiro linkage is not commonly found in other compounds, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(3S)-spiro[1H-indole-3,7'-6H-furo[2,3-f][1,3]benzodioxole]-2-one

InChI

InChI=1S/C16H11NO4/c18-15-16(9-3-1-2-4-11(9)17-15)7-19-12-6-14-13(5-10(12)16)20-8-21-14/h1-6H,7-8H2,(H,17,18)/t16-/m0/s1

InChI Key

KICNGTSGLUFGHH-INIZCTEOSA-N

Isomeric SMILES

C1[C@]2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5

Canonical SMILES

C1C2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5

Origin of Product

United States

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